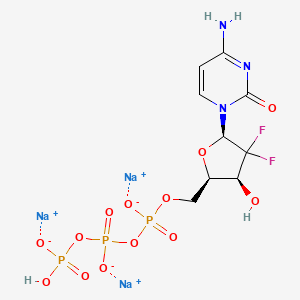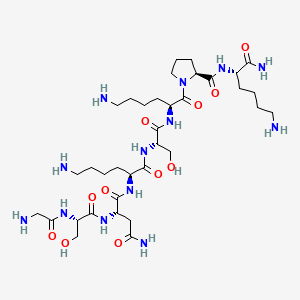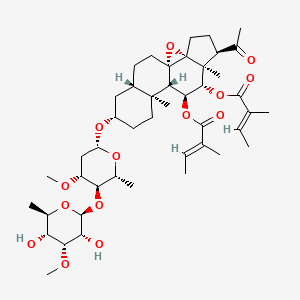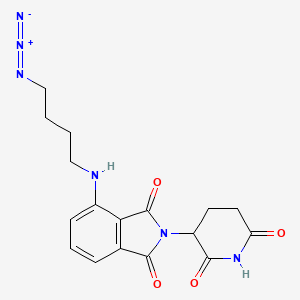![molecular formula C19H20BrF2N3O B12376572 4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZK53 is a selective activator of mitochondrial caseinolytic protease P (HsClpP). This compound is known for its ability to induce apoptosis in certain cancer cells and inhibit tumor growth in xenograft mouse models . ZK53 is particularly notable for its selectivity towards human ClpP proteins, showing no activity towards bacterial ClpP proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK53 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, selective activation, and purification methods .
Industrial Production Methods
Industrial production of ZK53 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
ZK53 undergoes several types of chemical reactions, including:
Oxidation: ZK53 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: ZK53 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Mechanism of Action
ZK53 exerts its effects by selectively activating mitochondrial caseinolytic protease P (HsClpP). This activation leads to the degradation of essential mitochondrial proteins, resulting in mitochondrial dysfunction and apoptosis in cancer cells . The compound specifically targets the adenoviral early region 2 binding factor and activates the ataxia-telangiectasia mutated-mediated DNA damage response, ultimately triggering cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Acyldepsipeptides: These compounds also activate ClpP but have a rigid scaffold structure, unlike the flexible structure of ZK53.
Imipridones: Another class of ClpP activators with a different structural framework compared to ZK53.
Uniqueness of ZK53
ZK53 is unique due to its selective activation of human ClpP proteins without affecting bacterial ClpP proteins. This selectivity is attributed to the π-π stacking interactions between ZK53 and specific amino acids in human ClpP . Additionally, ZK53’s flexible scaffold distinguishes it from other ClpP activators, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C19H20BrF2N3O |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-[(3,5-difluorophenyl)methyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H20BrF2N3O/c20-16-3-1-14(2-4-16)12-23-19(26)25-7-5-24(6-8-25)13-15-9-17(21)11-18(22)10-15/h1-4,9-11H,5-8,12-13H2,(H,23,26) |
InChI Key |
HRSJZGGIFGZVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)F)F)C(=O)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)



